Boc-Met-Leu-OH

Description

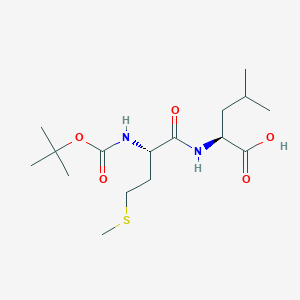

Boc-Met-Leu-OH is a protected dipeptide derivative comprising methionine (Met) and leucine (Leu) residues, with a tert-butoxycarbonyl (Boc) group at the N-terminus. The Boc group enhances solubility in organic solvents (e.g., DMF) and stabilizes the peptide during synthesis . Its synthesis likely employs carbodiimide coupling agents (e.g., DCC or HATU) and activating reagents like HOSu, as seen in similar tripeptide syntheses (e.g., H-Met-Met-Met-OH) .

Properties

Molecular Formula |

C16H30N2O5S |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C16H30N2O5S/c1-10(2)9-12(14(20)21)17-13(19)11(7-8-24-6)18-15(22)23-16(3,4)5/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 |

InChI Key |

XMZUESJXUFGXQI-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Met-Leu-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added sequentially. The Boc group is used to protect the amino group of the methionine and leucine residues during the synthesis. The Boc group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Met-Leu-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed using TFA, resulting in the formation of free amino groups.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

Major Products Formed

Free Amino Peptides: Resulting from the deprotection of the Boc group.

Extended Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Boc-Met-Leu-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug development and therapeutic applications.

Industry: Utilized in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Boc-Met-Leu-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of larger peptide chains .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Physical Properties

*Inferred based on structural analogs.

Key Observations :

- Protecting Groups : Boc offers acid-labile protection, while Fmoc (in Fmoc-L-Leu-OH) requires basic conditions for removal, influencing synthetic strategies .

- Chirality : D-configured analogs (e.g., Boc-D-Leu-OH) exhibit altered receptor binding profiles compared to L-forms, as seen in formyl peptide receptor studies .

- Side-Chain Modifications: Boc-N-Me-Nle-OH replaces Leu’s isobutyl side chain with norleucine (linear hexane) and N-methylation, enhancing metabolic stability .

Key Findings :

- Coupling Efficiency : Boc-Leu-Phe-Pro-OH’s 61% yield highlights challenges in multi-step peptide synthesis .

- Receptor Binding: Non-formylated peptides (e.g., MMWLL) activate formyl peptide receptors, but mutations (e.g., D106N) alter specificity, emphasizing the role of chirality and side chains .

- Conformational Analysis: Crystal structures of Boc-Pro-dehydro-Leu-OCH₃ reveal β-bend conformations and non-planar amide bonds, suggesting this compound may adopt similar structural motifs .

Research Implications and Limitations

- Structural Gaps : Direct data on this compound’s crystallography or toxicity are absent; inferences rely on analogs like Boc-Pro-dehydro-Leu-OCH₃ .

- Chirality Effects : D-forms (e.g., Boc-D-Leu-OH) may disrupt biological activity, warranting enantioselective synthesis methods .

- Analytical Challenges : Chemical analysis of peptides in articles is costly and complex, per REACH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.